2,2-Dimethyl-3-(4-methylphenyl)-2,3-dihydroquinazolin-4(1H)-one is a chemical compound notable for its unique structure and potential applications across various scientific fields. This compound belongs to the class of quinazolinones, which are recognized for their diverse biological activities and significance in medicinal chemistry. The compound is identified by the Chemical Abstracts Service number 568592-48-3 and has a molecular formula of C17H18N2O, with a molecular weight of 266.34 g/mol .
The synthesis of 2,2-dimethyl-3-(4-methylphenyl)-2,3-dihydroquinazolin-4(1H)-one typically involves a condensation reaction. A common synthetic route includes the reaction between 2-aminoacetophenone and p-tolualdehyde in the presence of a suitable catalyst. The reaction is generally conducted in solvents such as ethanol or methanol under reflux conditions.
The molecular structure of 2,2-dimethyl-3-(4-methylphenyl)-2,3-dihydroquinazolin-4(1H)-one features a quinazolinone core with two methyl groups and a para-methylphenyl substituent.
The compound can participate in several chemical reactions:
The mechanism of action for 2,2-dimethyl-3-(4-methylphenyl)-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets within biological pathways. The compound may bind to enzymes or receptors, modulating their activity and resulting in various biological effects. For instance, it has been suggested that it may inhibit certain enzymes involved in disease pathways, contributing to its potential therapeutic effects .
The compound's stability and reactivity can be influenced by its structural features, particularly the presence of methyl groups and the aromatic ring system .
The applications of 2,2-dimethyl-3-(4-methylphenyl)-2,3-dihydroquinazolin-4(1H)-one are diverse:
This detailed analysis underscores the significance of 2,2-dimethyl-3-(4-methylphenyl)-2,3-dihydroquinazolin-4(1H)-one within the realms of chemistry and medicine, highlighting its unique properties and potential applications in scientific research.
The 2,3-dihydroquinazolin-4(1H)-one (DHQ) scaffold represents a privileged structure in medicinal chemistry due to its versatile bioactivity and adaptability for rational drug design. This nitrogen-containing heterocycle features a fused benzopyrimidinone core that provides planar rigidity while accommodating diverse substitutions at the C2, N1, and N3 positions. DHQ derivatives interact with multiple biological targets, attributed to their ability to mimic purine bases and participate in hydrogen bonding, π-π stacking, and hydrophobic interactions [2] [3].
The scaffold’s pharmaceutical relevance is evidenced by marketed drugs containing DHQ pharmacophores, including:
Table 1: Biologically Active DHQ Derivatives
| Compound | Biological Activity | Target/Application | |
|---|---|---|---|
| TRPM2 Inhibitor (IV) | Ion channel modulation | Neurological disorders | |
| Dual AChE/BChE (VI) | Cholinesterase inhibition | Alzheimer’s disease | |
| Antitubulin (V) | Microtubule disruption | Anticancer therapy | |
| PARP Inhibitors | DNA repair interference | Oncology (chemosensitization) | [5] [6] |
Mechanistically, DHQ derivatives exhibit target promiscuity, enabling applications across anticancer, antimicrobial, anti-inflammatory, and central nervous system disorders. Their synthetic accessibility via cyclocondensation of anthranilamide with aldehydes further enhances pharmaceutical utility [2] [7]. Recent advances focus on green synthesis methodologies to overcome historical limitations of multistep syntheses, toxic reagents, and harsh reaction conditions [3].
Substituents at the C2 position critically determine the pharmacological profile of DHQ derivatives. The 2,2-dimethyl group confers steric hindrance and conformational restraint, enhancing target selectivity and metabolic stability. Meanwhile, aromatic moieties like 4-methylphenyl enable hydrophobic binding pocket interactions. The synergistic effect of these substitutions is exemplified by 2,2-dimethyl-3-(4-methylphenyl)-2,3-dihydroquinazolin-4(1H)-one (Compound 39 in recent literature), which exhibits exceptional tubulin inhibition and cytotoxicity [4].
Table 2: Impact of C2 Substituents on Anticancer Potency
| C2 Substituent | Tubulin Inhibition | GI₅₀ (μM) Range | Most Sensitive Cell Line | |
|---|---|---|---|---|
| 2,2-Dimethyl + 1-naphthyl | Complete inhibition | <0.05 | HT29, U87, A2780 | |
| 2-Styryl | Partial inhibition | 0.1–1.5 | SJ-G2 glioblastoma | |
| Unsubstituted | Minimal inhibition | >10 | N/A | [4] |
The 4-methylphenyl moiety specifically enhances:
In anticancer applications, 2,2-dimethyl-3-(4-methylphenyl)-DHQ demonstrates:
Synthetic modifications of these moieties follow well-established green chemistry approaches. For example, reverse zinc oxide nanomicelles catalyze DHQ formation in aqueous media (85–98% yields), while β-cyclodextrin-SO₃H enables recyclable catalysis without organic solvents [5] [7]. Photochemical synthesis methods further enhance sustainability, producing DHQs with solvatochromic properties useful for biosensing [6].
Table 3: Synthetic Methods for 2,2-Disubstituted DHQs
| Method | Catalyst/Reaction System | Yield (%) | Reaction Time | Green Metrics | |
|---|---|---|---|---|---|
| Reverse micelle catalysis | ZnO nanoparticles in H₂O | 85–98 | 15–40 min | Aqueous medium, recyclable | |
| Cyclodextrin-SO₃H | β-CD-SO₃H in H₂O | 88–95 | 20–60 min | Biodegradable catalyst | |
| Photochemical synthesis | Visible light irradiation | 70–92 | 1–4 h | Solvent-free, no catalyst | [5] [6] [7] |
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: